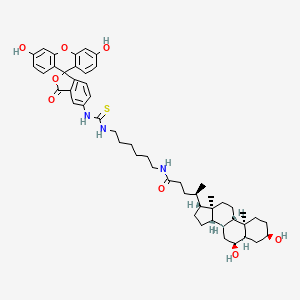
Tubulin inhibitor 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin inhibitor 14 is a compound that targets the protein tubulin, which is a key component of the microtubule structure within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors, such as this compound, are of significant interest in cancer research due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin inhibitor 14 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of this compound, but generally includes:
Formation of the core structure: This involves the synthesis of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its binding affinity and specificity to tubulin.
Final coupling: The final step involves coupling the functionalized core structure with other molecular fragments to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin inhibitor 14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Tubulin inhibitor 14 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the mechanisms of cell division and apoptosis in cancer cells. By inhibiting tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Drug Development: this compound serves as a lead compound for the development of new anticancer drugs. Its structure can be modified to enhance its potency and selectivity.
Biological Studies: It is used to investigate the role of microtubules in various cellular processes, such as intracellular transport and cell motility.
Industrial Applications: This compound can be used in the development of new materials and technologies that rely on microtubule dynamics.
Mécanisme D'action
Tubulin inhibitor 14 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting microtubule dynamics. The inhibition of microtubule formation leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly, activation of apoptotic pathways, and disruption of intracellular transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as Tubulin inhibitor 14.
Vinblastine: Another tubulin inhibitor that promotes microtubule depolymerization.
Paclitaxel: A tubulin inhibitor that stabilizes microtubules, preventing their depolymerization.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the colchicine binding site on tubulin. Unlike other tubulin inhibitors, it may have distinct pharmacokinetic properties and reduced toxicity, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C15H9F2NO |
|---|---|
Poids moléculaire |
257.23 g/mol |
Nom IUPAC |
6-fluoro-3-(3-fluorophenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H9F2NO/c16-11-3-1-2-9(6-11)14-8-10-7-12(17)4-5-13(10)15(19)18-14/h1-8H,(H,18,19) |
Clé InChI |
ALUOVSMIKCVEQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC3=C(C=CC(=C3)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)
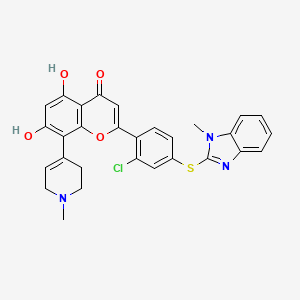
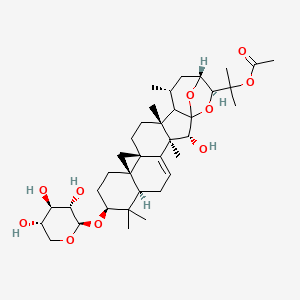
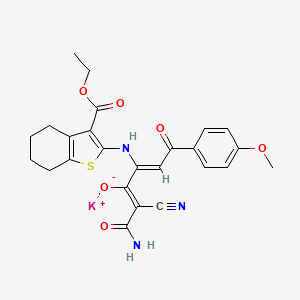

![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

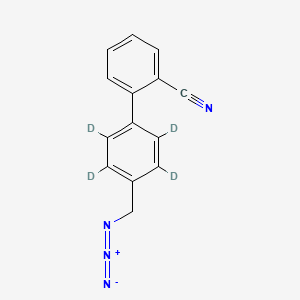
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
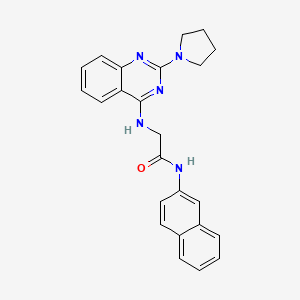
![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)

